molecular formula C15H12ClN3O3S B5061004 4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5061004
M. Wt: 349.8 g/mol
InChI Key: YPEBUBJFZRKRPU-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H10ClN3O3S It is a derivative of thiourea and benzamide, characterized by the presence of a chloro group, a nitrophenyl group, and a carbamothioyl group

Properties

IUPAC Name

4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-9-8-12(19(21)22)6-7-13(9)17-15(23)18-14(20)10-2-4-11(16)5-3-10/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEBUBJFZRKRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-4-nitroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide can be compared with other thiourea and benzamide derivatives. Similar compounds include:

    4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide: Lacks the methyl group on the nitrophenyl ring.

    3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide: Contains an ethoxy group instead of a chloro group.

    4-chloro-2-(methoxymethyl)-N-methylaniline: A related compound with different substituents on the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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